N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including isoxazole, oxadiazole, and benzothiazole
Mechanism of Action
Target of Action
The compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide primarily targets the Bromodomain and Extra-Terminal motif (BET) family proteins , which includes BRD2, BRD3, BRD4, and BRDT . These proteins play a key role in the regulation of gene transcription .
Mode of Action
This compound interacts with its targets, the BET proteins, by binding to acetyl-lysine (KAc) residues on histone tails of chromatin . This binding regulates gene expression . Specifically, BRD4, a member of the BET family, can recruit the positive transcription elongation factor b (P-TEFb) to the promoter and activate RNA polymerase II .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. BRD4 promotes the transcription of key genes such as Bcl-2, c-Myc, and CDK6 , which play an essential role in the proliferation and cell cycle progression of tumor cells .
Result of Action
The result of the action of this compound is the inhibition of the expression levels of oncogenes including c-Myc and CDK6 . This leads to the blocking of the cell cycle at the G0/G1 phase and the induction of cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . The oxadiazole ring can be synthesized via the condensation of hydrazides with carboxylic acids or their derivatives . The benzothiazole moiety is often introduced through the cyclization of 2-aminothiophenol with carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to its complex structure and functional groups.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Oxadiazole Derivatives: Used in medicinal chemistry for their anticancer and antiviral activities.
Benzothiazole Derivatives: Investigated for their potential as anticancer and antimicrobial agents.
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O3S/c19-11(7-1-2-8-10(5-7)22-6-14-8)16-13-18-17-12(20-13)9-3-4-15-21-9/h1-6H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLZJOZPNVBVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=CC=NO4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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